![molecular formula C16H16N2O B1624252 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 283610-65-1](/img/structure/B1624252.png)
4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Overview
Description
The compound “4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine” is a benzodiazepine derivative with a methoxyphenyl group at the 4-position . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the conformer analysis of isomer structures of para-, meta-, and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the title compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, was characterized by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Scientific Research Applications
Synthesis and Characterization
- Synthesis of 1,5-Benzothiazepines : A study discussed the synthesis of 8-Substituted-2,5-dihydro-2-(4-N-dimethylaminophenyl)-4-(4-methoxyphenyl)-1,5-benzothiazepines, including characterization using elemental analysis, IR, 1H NMR, and mass spectral studies (Pant et al., 1998).
Pharmacological Research
- Diltiazem Synthesis : Research on the resolution of a 3-(4-methoxyphenyl)glycidic acid ester led to the synthesis of diltiazem, a 1,5-benzothiazepine derivative, indicating its significance in pharmacological synthesis (Yamada et al., 1998).
- Anxiolytics Development : A study synthesized various heterocyclic carboxylic esters, including compounds related to 4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, as potential anxiolytics with reduced sedative effects (Clements-Jewery et al., 1988).
Chemical Analysis and Structural Studies
- Mechanism and Stereochemistry : Research focused on the synthesis and stereochemistry of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, revealing insights into the formation mechanisms of these compounds (Wang et al., 2001).
Other Applications
- Antibacterial Evaluation : A study evaluated the antibacterial properties of 8-Substituted-2,3-Dihydro-4-(2,4-Dihydroxyphenyl)-2-(4-Methoxyphenyl)-1,5-Benzothiazepines, highlighting the compound's relevance in antibacterial research (Bairwa & Sharma, 2016).
Safety And Hazards
The safety and hazards of similar compounds have been reported. For instance, the safety data sheet for 4-Methoxyphenol indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life .
Future Directions
The future directions of research involving similar compounds have been suggested. For instance, slow-releasing H2S donor, GYY4137, and other phosphorothioate-based H2S donors are potent tools to study the biological functions of H2S. More work needs to be performed on these new compounds to unravel the mechanisms behind H2S release and pace of its discharge, as well as to define the effects of by-products of donors after H2S liberation .
properties
IUPAC Name |
4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14/h2-9,17H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBSMRWHLYTOMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443807 | |
Record name | 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
CAS RN |
283610-65-1 | |
Record name | 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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